4-(dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide
Description
4-(Dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide is a benzamide derivative characterized by a dimethylsulfamoyl group (-SO₂N(CH₃)₂) and a bicyclic heteroaromatic system comprising fused 1,4-dioxane and benzothiazole rings. The compound’s structural complexity arises from the 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole scaffold, which incorporates a methyl substituent at position 2.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-21(2)29(24,25)13-6-4-12(5-7-13)18(23)20-19-22(3)14-10-15-16(11-17(14)28-19)27-9-8-26-15/h4-7,10-11H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYFJKBQUVEOHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the benzothiazole ring, followed by the introduction of the dioxino group and the dimethylsulfamoyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
4-(dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s unique features are best contextualized by comparing it to structurally related benzamide and sulfonamide derivatives. Key distinctions include heterocyclic systems, substituent effects, and functional group contributions to physicochemical properties.
Comparison Table of Structural Features
Key Comparative Insights
Heterocyclic Systems: The target compound’s fused dioxino-benzothiazole system introduces steric constraints and electronic effects distinct from monocyclic heteroaromatics (e.g., triazoles in sulfentrazone or isoxazoles in sulfonamides ). This bicyclic framework may enhance rigidity, influencing binding affinity in biological targets . Thiazolidinone derivatives (e.g., ’s compound) exhibit tautomerism and hydrogen-bonding capacity, whereas the dimethylsulfamoyl group in the target compound provides strong electron-withdrawing character .
Substituent Effects: The 3-methyl group on the benzothiazole ring may improve lipophilicity compared to halogenated analogs (e.g., etobenzanid’s dichlorophenyl group ). Sulfamoyl (-SO₂N(CH₃)₂) vs.
Spectral Characterization :
- IR spectra of analogous compounds (e.g., hydrazinecarbothioamides ) confirm functional group identities. For the target compound, the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹) would distinguish its tautomeric form .
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide is a synthetic molecule of interest due to its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article synthesizes existing research findings to outline the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with cellular targets such as DNA and specific enzymes involved in cell proliferation. The following mechanisms have been proposed:
- DNA Binding : The compound may intercalate into DNA structures or bind within the minor groove, disrupting normal DNA function and leading to inhibition of replication and transcription.
- Enzyme Inhibition : It has been suggested that the compound can inhibit DNA-dependent enzymes, which are crucial for cell division and survival.
Antitumor Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant antitumor properties. For instance:
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In Vitro Studies : Compounds with similar structural motifs have shown high cytotoxicity against various cancer cell lines (e.g., A549, HCC827). The IC50 values for these compounds were reported as follows:
These values indicate a strong potential for inhibiting tumor growth through targeted action on cancer cells .
Compound Cell Line IC50 (μM) Similar Compound A A549 6.26 ± 0.33 Similar Compound B HCC827 20.46 ± 8.63
Antimicrobial Activity
The antimicrobial properties of compounds related to this structure have also been explored:
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Testing Methodology : Broth microdilution tests were used to evaluate activity against both Gram-positive and Gram-negative bacteria.
Pathogen Minimum Inhibitory Concentration (MIC) Escherichia coli 32 μg/mL Staphylococcus aureus 16 μg/mL
These results suggest that the compound could serve as a basis for developing new antimicrobial agents .
Case Studies
A notable case study involved the synthesis and testing of a series of benzothiazole derivatives that included modifications akin to those found in the target compound. These studies revealed:
- Enhanced activity against specific cancer types.
- A correlation between structural modifications and increased binding affinity to DNA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
